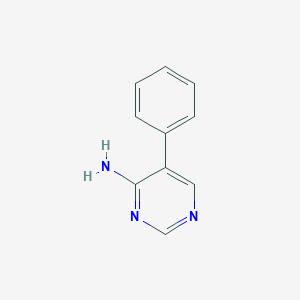

5-Phenylpyrimidin-4-amine

Vue d'ensemble

Description

5-Phenylpyrimidin-4-amine is an aromatic heterocyclic compound with the molecular formula C10H9N3 It consists of a pyrimidine ring substituted with a phenyl group at the 5-position and an amino group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-5-phenylpyrimidine with ammonia or an amine source to introduce the amino group at the 4-position. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The phenyl group or the amino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Anticancer Activity

5-Phenylpyrimidin-4-amine and its derivatives have shown promising anticancer properties. Research indicates that modifications to the pyrimidine core can enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound derivatives against gastric adenocarcinoma cell lines. The findings suggested that certain derivatives exhibited significant inhibitory effects, with IC50 values indicating effective concentrations for cancer treatment. For instance, one derivative showed an IC50 of 53.02 µM against AGS cells, demonstrating its potential as an anticancer agent .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Various studies have synthesized and characterized derivatives of this compound, revealing their effectiveness against multiple bacterial strains.

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| 6-Methyl derivative | Escherichia coli | 32 µg/mL |

| Hydroxymethyl derivative | Salmonella typhimurium | 8 µg/mL |

These results indicate that structural modifications can significantly enhance the antibacterial efficacy of pyrimidine derivatives .

Dihydrofolate Reductase Inhibition

This compound has been identified as a potential inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition can lead to antitumor and antimicrobial effects, making it a target for drug development in cancer and infectious diseases .

Other Therapeutic Applications

Beyond its anticancer and antibacterial properties, this compound has been explored for various other therapeutic applications:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Antiviral : Preliminary studies suggest potential antiviral activity against certain viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl group or the pyrimidine core can lead to enhanced biological activity.

SAR Insights

Research indicates that introducing electron-withdrawing groups on the phenyl ring increases cytotoxicity against cancer cells. Conversely, substituents that enhance solubility may improve bioavailability .

Mécanisme D'action

The mechanism of action of 5-Phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit the activity of deubiquitinating enzymes, which play a crucial role in the regulation of protein degradation and cellular signaling pathways. By inhibiting these enzymes, this compound can modulate various biological processes, including cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

- 2-Phenylpyrimidin-4-amine

- 4-Phenylpyrimidin-2-amine

- 5-Phenylpyrimidin-2-amine

Comparison: While these compounds share a similar pyrimidine core structure, the position of the phenyl and amino groups can significantly influence their chemical properties and biological activities. 5-Phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying enzyme inhibition mechanisms.

Activité Biologique

5-Phenylpyrimidin-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies, mechanisms of action, and biological assays.

1. Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 5-position with a phenyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets. The presence of the phenyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

2.1 Anticancer Properties

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study indicated that derivatives of pyrimidine compounds, including those similar to this compound, exhibited significant cytotoxicity against HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer) cell lines. The mechanism appears to involve the induction of apoptosis and necrosis in cancer cells, as evidenced by flow cytometry analyses that detected phosphatidylserine translocation, a hallmark of early apoptosis .

2.2 Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Compounds within this class have shown promise against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2.3 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit nitric oxide (NO) production in immune cells. In vitro assays demonstrated that derivatives could significantly suppress NO production in activated mouse peritoneal cells, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key signaling pathways, such as those related to apoptosis and inflammation.

- Receptor Binding : It is hypothesized that this compound can bind to receptors or enzymes critical for tumor growth and immune response modulation.

4. Case Studies and Research Findings

5. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic development, particularly in oncology and inflammatory diseases. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.

- Structural Modifications : Investigating how changes to the chemical structure can enhance activity or reduce toxicity.

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects will aid in optimizing its therapeutic potential.

Propriétés

IUPAC Name |

5-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQAUNNLIXGOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283484 | |

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-05-6 | |

| Record name | 21419-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-phenylpyrimidin-4-amine interact with its target, and what are the downstream effects?

A1: The research primarily focuses on 2,6-dibenzyl-5-phenylpyrimidin-4-amine (A9), a specific this compound analog. A9 was identified through virtual screening targeting the interaction between BRCA1 and the estrogen receptor alpha (ERα). While the exact binding mode is not detailed in the abstract, A9 demonstrates inhibitory effects on ERα activity. [] This inhibition is crucial as BRCA1 itself is known to suppress ERα activity, thereby blocking estrogen-dependent gene expression and proliferation in cancer cells. [] Therefore, A9 and its analogs are suggested as potential BRCA1-mimetics, aiming to replicate the tumor-suppressing effects of BRCA1. []

Q2: What is the impact of structural modifications on the activity of this compound analogs?

A2: The study highlights that modifications at the 4-position of the phenyl ring in A9 significantly influence its BRCA1-mimetic activity. Replacing the hydrogen at the 4-position with various substituents, including -NH2, -Cl, -CH3, -Br, 3-pyridinyl, and β-naphthyl, led to a range of activities. [] Notably, the 4-amino (-NH2) and 4-methyl (-CH3) substitutions resulted in a 7-fold increase in activity compared to the parent compound A9. [] These findings suggest that the 4-position is a key site for modulating the potency of these compounds as BRCA1-mimetics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.